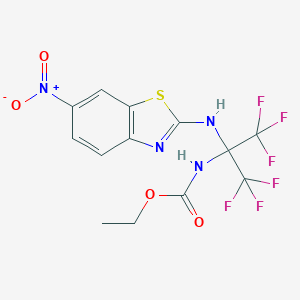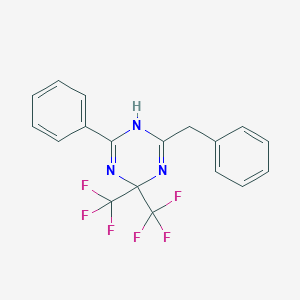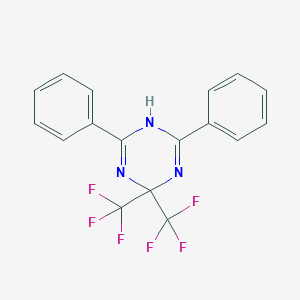![molecular formula C17H15F3N4O5 B396108 METHYL 2-(BENZOYLAMINO)-3,3,3-TRIFLUORO-2-[2-(4-NITROPHENYL)HYDRAZINO]PROPANOATE](/img/structure/B396108.png)
METHYL 2-(BENZOYLAMINO)-3,3,3-TRIFLUORO-2-[2-(4-NITROPHENYL)HYDRAZINO]PROPANOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 2-(BENZOYLAMINO)-3,3,3-TRIFLUORO-2-[2-(4-NITROPHENYL)HYDRAZINO]PROPANOATE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a benzoylamino group, and a nitrophenyl hydrazino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(BENZOYLAMINO)-3,3,3-TRIFLUORO-2-[2-(4-NITROPHENYL)HYDRAZINO]PROPANOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of methyl 3,3,3-trifluoro-2-(2-{4-nitrophenyl}hydrazino)propanoate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
METHYL 2-(BENZOYLAMINO)-3,3,3-TRIFLUORO-2-[2-(4-NITROPHENYL)HYDRAZINO]PROPANOATE undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted trifluoromethyl compounds
科学的研究の応用
METHYL 2-(BENZOYLAMINO)-3,3,3-TRIFLUORO-2-[2-(4-NITROPHENYL)HYDRAZINO]PROPANOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of METHYL 2-(BENZOYLAMINO)-3,3,3-TRIFLUORO-2-[2-(4-NITROPHENYL)HYDRAZINO]PROPANOATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
類似化合物との比較
Similar Compounds
- Methyl 2-(benzoylamino)-3,3,3-trifluoro-2-(2-{4-aminophenyl}hydrazino)propanoate
- Methyl 2-(benzoylamino)-3,3,3-trifluoro-2-(2-{4-methylphenyl}hydrazino)propanoate
Uniqueness
METHYL 2-(BENZOYLAMINO)-3,3,3-TRIFLUORO-2-[2-(4-NITROPHENYL)HYDRAZINO]PROPANOATE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C17H15F3N4O5 |
|---|---|
分子量 |
412.32g/mol |
IUPAC名 |
methyl 2-benzamido-3,3,3-trifluoro-2-[2-(4-nitrophenyl)hydrazinyl]propanoate |
InChI |
InChI=1S/C17H15F3N4O5/c1-29-15(26)16(17(18,19)20,21-14(25)11-5-3-2-4-6-11)23-22-12-7-9-13(10-8-12)24(27)28/h2-10,22-23H,1H3,(H,21,25) |
InChIキー |
XSBPFPDJRSUULA-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C(F)(F)F)(NC(=O)C1=CC=CC=C1)NNC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
COC(=O)C(C(F)(F)F)(NC(=O)C1=CC=CC=C1)NNC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-[2,2,2-trifluoro-1-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396025.png)
![4-chloro-N-[2,2,2-trifluoro-1-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396026.png)
![Methyl 2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-(propanoylamino)propanoate](/img/structure/B396027.png)
![Methyl 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-{[5-({4-nitrophenyl}sulfonyl)-1,3-thiazol-2-yl]amino}propanoate](/img/structure/B396028.png)
![N-[1,1,1,3,3,3-hexafluoro-2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]propan-2-yl]pyridine-3-carboxamide](/img/structure/B396032.png)
![N-[1,1,1,3,3,3-hexafluoro-2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]propan-2-yl]furan-2-carboxamide](/img/structure/B396033.png)
![Methyl 2-[(4-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(4-methyl-1,3-thiazol-2-yl)amino]propanoate](/img/structure/B396034.png)

![N-[1-{[amino(4-methylphenyl)methylene]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-fluorobenzamide](/img/structure/B396040.png)

![Methyl 3,3,3-trifluoro-2-[(phenoxyacetyl)amino]-2-(2-phenylhydrazino)propanoate](/img/structure/B396042.png)
![Methyl 3,3,3-trifluoro-2-[(3-methylbenzoyl)amino]-2-(2-phenylhydrazino)propanoate](/img/structure/B396044.png)

![Methyl 3,3,3-trifluoro-2-[(4-methylbenzoyl)amino]-2-[2-(2-methylphenyl)hydrazino]propanoate](/img/structure/B396047.png)
